molecular formula C47H54ClN7O7S B12425864 Bcl2-IN-1

Bcl2-IN-1

Cat. No.: B12425864
M. Wt: 896.5 g/mol
InChI Key: CSBKUBOVPUXFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bcl2-IN-1 is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by inhibiting the anti-apoptotic function of BCL-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl2-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bcl2-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Bcl2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Bcl2-IN-1 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which form pores in the mitochondrial outer membrane. The permeabilization of the mitochondrial membrane results in the release of cytochrome c and the activation of caspases, ultimately leading to cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bcl2-IN-1

This compound is unique due to its high potency and selectivity for the BCL-2 protein. Its ability to effectively induce apoptosis in cancer cells makes it a valuable tool in both research and therapeutic applications. Additionally, its distinct chemical structure allows for specific interactions with the BCL-2 protein, providing insights into the design of new inhibitors .

Properties

Molecular Formula

C47H54ClN7O7S

Molecular Weight

896.5 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-methoxycyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C47H54ClN7O7S/c1-47(2)18-16-34(41(27-47)32-6-8-35(48)9-7-32)30-53-20-22-54(23-21-53)36-10-14-40(44(25-36)62-38-24-33-17-19-49-45(33)51-29-38)46(56)52-63(59,60)39-13-15-42(43(26-39)55(57)58)50-28-31-4-11-37(61-3)12-5-31/h6-10,13-15,17,19,24-26,29,31,37,50H,4-5,11-12,16,18,20-23,27-28,30H2,1-3H3,(H,49,51)(H,52,56)

InChI Key

CSBKUBOVPUXFLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCC(CC6)OC)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Origin of Product

United States

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